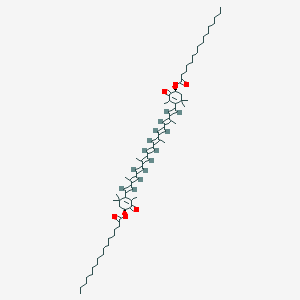
Hydroxypropyl guar gum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxypropyl guar gum is a derivative of guar gum, a naturally occurring polysaccharide extracted from the seeds of the guar plant (Cyamopsis tetragonoloba). This compound is widely used in various industries due to its excellent thickening, stabilizing, and emulsifying properties. This compound is particularly valued for its enhanced solubility and viscosity control, making it a popular ingredient in cosmetics, pharmaceuticals, and food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxypropyl guar gum is synthesized by reacting guar gum with propylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide. The reaction involves the addition of hydroxypropyl groups to the guar gum molecule, resulting in a modified polymer with improved solubility and viscosity properties .
Industrial Production Methods:
Raw Material Preparation: Guar gum powder is mixed with an aqueous solution of sodium hydroxide.
Reaction with Propylene Oxide: The mixture is then reacted with propylene oxide under controlled temperature and pressure conditions. The degree of hydroxypropyl substitution can be adjusted by varying the amount of propylene oxide used.
Purification and Drying: The resulting this compound is purified to remove any unreacted chemicals and by-products. .
Chemical Reactions Analysis
Types of Reactions: Hydroxypropyl guar gum undergoes various chemical reactions, including:
Substitution: The hydroxypropyl groups can be further modified through substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium persulfate in the presence of catalysts like zero-valent copper.
Substitution: Various epoxides and alkylating agents under alkaline conditions.
Major Products:
Scientific Research Applications
Hydroxypropyl guar gum has a wide range of applications in scientific research and industry:
Chemistry: Used as a thickener and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biocompatible hydrogels for tissue engineering and drug delivery.
Medicine: Utilized in ophthalmic solutions to treat dry eye syndrome by stabilizing the tear film.
Industry: Commonly used in the food industry as a thickening agent, in the oil industry as a fracturing fluid additive, and in cosmetics for its conditioning properties
Mechanism of Action
Hydroxypropyl guar gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, resulting in increased viscosity and stabilization of emulsions. In ophthalmic applications, it enhances the retention of moisture on the ocular surface by forming a protective gel layer . The molecular targets include water molecules and other components of the formulations it is used in, facilitating improved texture and stability .
Comparison with Similar Compounds
Carboxymethyl Guar Gum: Another derivative of guar gum with carboxymethyl groups, used for its enhanced solubility and film-forming properties.
Hydroxyethyl Cellulose: A cellulose derivative with similar thickening and stabilizing properties, but derived from cellulose rather than guar gum.
Uniqueness of Hydroxypropyl Guar Gum: this compound is unique due to its combination of high viscosity, excellent solubility, and compatibility with a wide range of formulations. Its ability to form stable gels and emulsions makes it particularly valuable in applications where consistent texture and stability are crucial .
Properties
CAS No. |
39421-75-5 |
|---|---|
Molecular Formula |
C3 H8 O2 . x Unspecified |
Molecular Weight |
NA |
Synonyms |
Hydroxypropyl guar; Hydroxypropyl guaran; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid](/img/structure/B1148401.png)

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)




![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)
